molecular formula C19H17ClN6O B10925517 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925517
M. Wt: 380.8 g/mol
InChI Key: GUOTVLFIHYGCQT-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as a chlorobenzyl moiety and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Fusing the Pyrazole and Pyridine Rings: The pyrazole ring is then fused with a pyridine ring through cyclization reactions, often involving the use of catalysts such as palladium or copper.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole-pyridine intermediate reacts with a chlorobenzyl halide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorobenzyl halide in the presence of a base, amine reagents for carboxamide formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorobenzyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents, such as bromobenzyl, fluorobenzyl, or methylbenzyl groups.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17ClN6O/c1-12-9-14(15-10-21-25(2)18(15)22-12)19(27)23-17-7-8-26(24-17)11-13-5-3-4-6-16(13)20/h3-10H,11H2,1-2H3,(H,23,24,27)

InChI Key

GUOTVLFIHYGCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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